molecular formula C20H16ClN3OS B15006389 3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15006389
M. Wt: 381.9 g/mol
InChI Key: GFTUATKEAFINIH-UHFFFAOYSA-N
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Description

3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chloro, and dimethyl groups, as well as a naphthalen-2-yl moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.

    Substitution Reactions:

    Coupling with Naphthalen-2-yl Moiety: The final step involves coupling the thieno[2,3-b]pyridine core with the naphthalen-2-yl moiety using coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide: This compound shares a similar core structure but differs in the substituents, leading to different chemical and biological properties.

    3-amino-5,6-dimethyl-1,2,4-triazine: Another compound with a similar core but different functional groups.

Uniqueness

3-amino-5-chloro-4,6-dimethyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the presence of the naphthalen-2-yl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

3-amino-5-chloro-4,6-dimethyl-N-naphthalen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H16ClN3OS/c1-10-15-17(22)18(26-20(15)23-11(2)16(10)21)19(25)24-14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,22H2,1-2H3,(H,24,25)

InChI Key

GFTUATKEAFINIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)NC3=CC4=CC=CC=C4C=C3)N

Origin of Product

United States

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